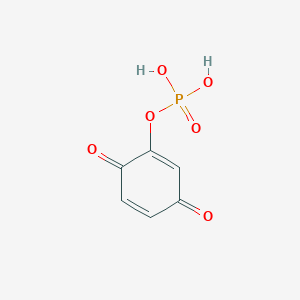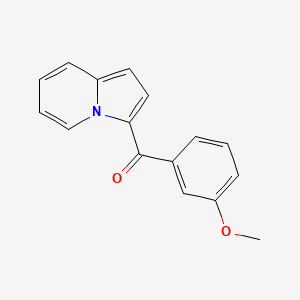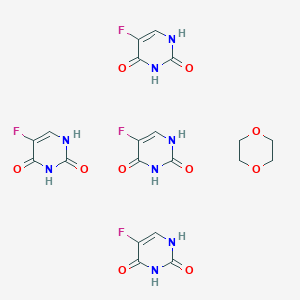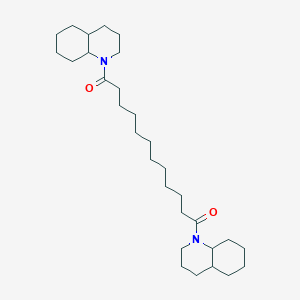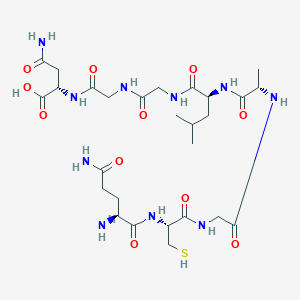
L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU or DIC.
Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of such peptides can be achieved through large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically modified organisms, such as bacteria or yeast, followed by purification.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol is commonly used.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used depending on the desired modification.
Major Products
The major products of these reactions include modified peptides with altered functional groups or disulfide-bonded peptides.
Scientific Research Applications
L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, influencing protein structure and function. The peptide can also interact with cellular receptors, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
L-Glutamyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine: Similar structure but with a different sequence of amino acids.
L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-serine: Similar but with serine instead of asparagine.
Uniqueness
L-Glutaminyl-L-cysteinylglycyl-L-alanyl-L-leucylglycylglycyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.
Properties
CAS No. |
652143-25-4 |
|---|---|
Molecular Formula |
C27H46N10O11S |
Molecular Weight |
718.8 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H46N10O11S/c1-12(2)6-15(25(45)32-8-20(40)31-9-22(42)35-16(27(47)48)7-19(30)39)36-23(43)13(3)34-21(41)10-33-26(46)17(11-49)37-24(44)14(28)4-5-18(29)38/h12-17,49H,4-11,28H2,1-3H3,(H2,29,38)(H2,30,39)(H,31,40)(H,32,45)(H,33,46)(H,34,41)(H,35,42)(H,36,43)(H,37,44)(H,47,48)/t13-,14-,15-,16-,17-/m0/s1 |
InChI Key |
NUEJJIDXMIYYJW-WOYTXXSLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CS)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanone, 1-phenyl-3-(phenylamino)-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535834.png)
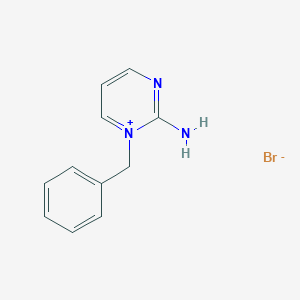
![2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B12535839.png)
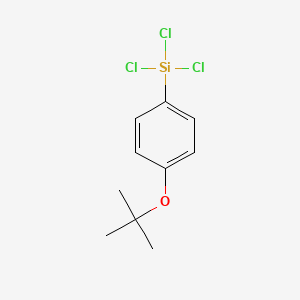
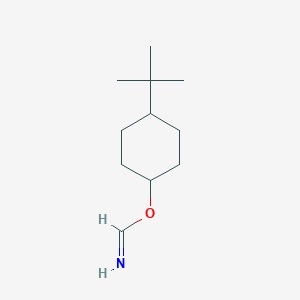
![5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12535863.png)
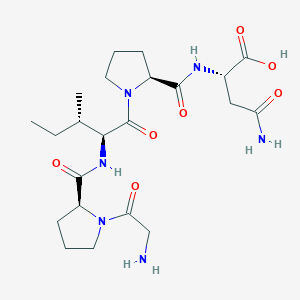
methylidene}amino]benzoic acid](/img/structure/B12535877.png)
![1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12535884.png)
